3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide is a compound that belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry. The presence of the thiophene ring, a sulfur-containing heterocycle, adds to its unique chemical properties and potential biological activities .
Mechanism of Action
Target of Action
Similar compounds have been known to target various receptors and enzymes in the body .
Mode of Action
The compound likely interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they are well-absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to produce various effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-(thiophen-2-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzamides.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitro-N-[2-(thiophen-2-yl)ethyl]benzamide: Similar structure but with a nitro group instead of a chloro group.
3-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide: Contains a pyrrolidine ring instead of an ethylamine group
Uniqueness
3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide is unique due to the specific positioning of the chloro and thiophene groups, which can influence its chemical reactivity and biological activity. The presence of the thiophene ring is particularly significant as it can enhance the compound’s ability to interact with biological targets, making it a valuable molecule for further research and development .
Biological Activity
3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide backbone with a chloro substituent and an ethyl chain linked to a thiophene moiety. Its molecular formula is C12H12ClN2S, with a molecular weight of approximately 253.75 g/mol. The unique structure allows for various interactions with biological macromolecules, particularly through π–π stacking and hydrogen bonding, which are critical for its biological activity.
The mechanism of action of this compound involves:
- Interaction with Biological Macromolecules : The thiophene ring can engage in π–π interactions with aromatic residues in proteins, while the chloro and ethyl groups may form hydrogen bonds.
- Target Enzyme Inhibition : The compound is believed to inhibit specific enzymes or receptors by blocking substrate access, thereby modulating their activity .
Antimicrobial Properties
This compound has shown promising antimicrobial activity. In vitro studies have indicated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in preliminary assays .
Anticancer Potential
Research has also explored the compound's anticancer properties. Studies indicate that it may induce apoptosis in cancer cell lines, particularly in non-small cell lung cancer (NSCLC) models. The compound's structural similarities to other bioactive molecules suggest potential pathways for therapeutic development against cancer .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of this compound:
Study | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
Study 1 | NSCLC | 8.1 | Apoptosis induction |
Study 2 | E. coli | 15.6 | Antimicrobial activity |
Study 3 | S. aureus | 12.0 | Antimicrobial activity |
These studies highlight the compound's potential as both an antimicrobial and anticancer agent.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding interactions of this compound with various biological targets. The results indicate strong binding affinities for several enzymes involved in cancer progression and microbial resistance, supporting its role as a lead candidate for further drug development .
Properties
IUPAC Name |
3-chloro-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c14-11-4-1-3-10(9-11)13(16)15-7-6-12-5-2-8-17-12/h1-5,8-9H,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKKMUILWPBKTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.